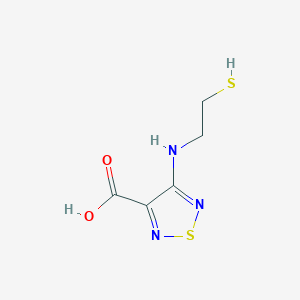
4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic acid, also known as SETD, is a small molecule drug that has gained significant interest in the scientific community due to its potential use in cancer treatment. SETD is a thiadiazole derivative that has been shown to selectively inhibit the activity of the enzyme protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling pathways.
Wirkmechanismus
4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid selectively inhibits the activity of PTP1B by binding to its active site and forming a covalent bond with the cysteine residue. This leads to the inhibition of insulin signaling pathways, which results in decreased glucose uptake and increased apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
In addition to its anti-cancer effects, 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid has also been shown to have anti-inflammatory and anti-obesity effects. PTP1B has been implicated in the regulation of inflammation and metabolism, and inhibition of PTP1B by 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid has been shown to improve insulin sensitivity and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid is its selectivity for PTP1B, which reduces the risk of off-target effects. However, the covalent binding of 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid to the cysteine residue of PTP1B can also lead to potential toxicity and the development of drug resistance. Further studies are needed to determine the optimal dosage and duration of 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid treatment and to investigate potential side effects.
Zukünftige Richtungen
For research on 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid include the development of novel synthetic methods for 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid and its analogs, the investigation of its potential use in combination therapy with other anti-cancer agents, and the exploration of its effects on other diseases such as diabetes and neurodegenerative disorders. Additionally, the development of 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid-based imaging agents for the detection of PTP1B expression in cancer cells could have significant clinical implications.
Synthesemethoden
The synthesis of 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid involves the reaction of 2-aminoethanethiol with 4-bromo-1,2,5-thiadiazole-3-carboxylic acid in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain pure 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid.
Wissenschaftliche Forschungsanwendungen
4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid has been studied extensively for its potential use in cancer treatment. PTP1B has been shown to play a role in the regulation of cell growth and proliferation, and its overexpression has been observed in several types of cancer. Inhibition of PTP1B by 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid has been shown to reduce cancer cell growth and induce apoptosis in vitro and in vivo. 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
CAS-Nummer |
185116-26-1 |
|---|---|
Produktname |
4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid |
Molekularformel |
C5H7N3O2S2 |
Molekulargewicht |
205.3 g/mol |
IUPAC-Name |
4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H7N3O2S2/c9-5(10)3-4(6-1-2-11)8-12-7-3/h11H,1-2H2,(H,6,8)(H,9,10) |
InChI-Schlüssel |
UOEIIADMQCWMHO-UHFFFAOYSA-N |
SMILES |
C(CS)NC1=NSN=C1C(=O)O |
Kanonische SMILES |
C(CS)NC1=NSN=C1C(=O)O |
Synonyme |
1,2,5-Thiadiazole-3-carboxylicacid,4-[(2-mercaptoethyl)amino]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



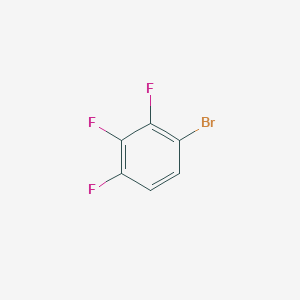
![6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B61165.png)
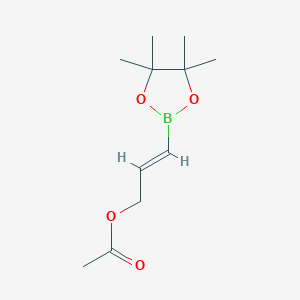
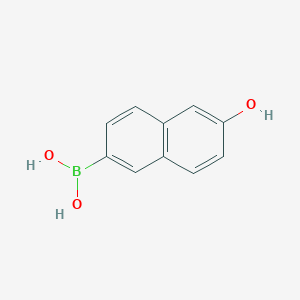
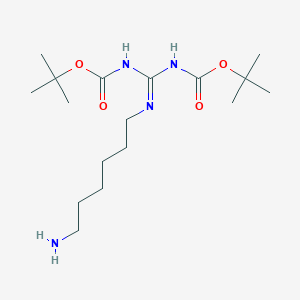
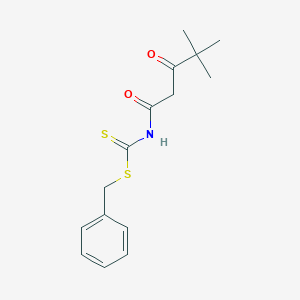
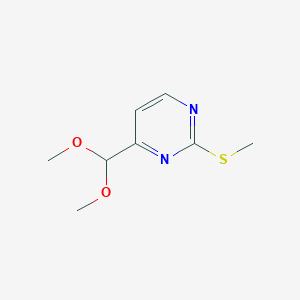
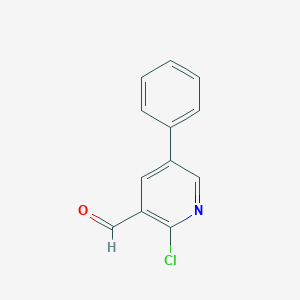
![ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B61188.png)
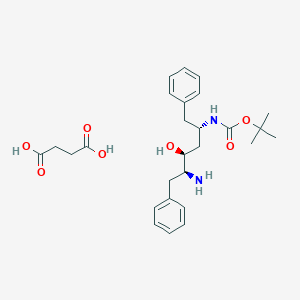
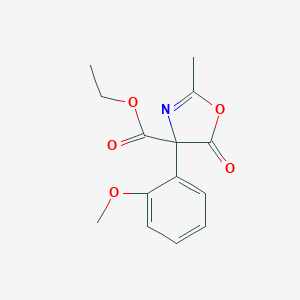
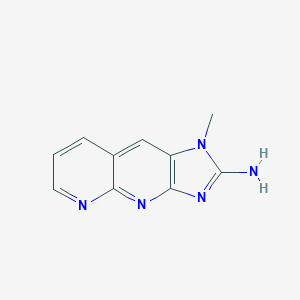
![2-[2-(Chloromethyl)phenyl]ethanol](/img/structure/B61192.png)
![[1,1'-Biphenyl]-2,4'-dimethanol](/img/structure/B61195.png)